![molecular formula C12H12N2OS B182803 2-(Benzylsulfanyl)-6-methylpyrimidin-4-ol CAS No. 3019-17-8](/img/structure/B182803.png)
2-(Benzylsulfanyl)-6-methylpyrimidin-4-ol
Overview
Description
2-(Benzylsulfanyl)-6-methylpyrimidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis and Crystal Analysis
Synthesis and Structure Analysis : The synthesis and crystal structure analysis of derivatives of 2-amino-6-methylpyrimidin, including 2-(benzylsulfanyl)-6-methylpyrimidin-4-ol, have been explored. X-ray diffraction techniques confirmed their structures, and non-covalent interactions were identified as crucial for structural stability. Theoretical calculations provided insights into their stability, reactivity, and other properties (Ali et al., 2021).
Quantum Chemistry and NMR Analysis : Semiempirical PM3 quantum-chemical simulation and NMR spectroscopy have been used to investigate the protonation pathways of 2-amino-4-benzylsulfanyl-6-methylpyrimidines. This approach helped to understand the protonation process in different states, revealing the formation of a branched system of H-bonds (Erkin et al., 2019).
Noncovalent Interactions and Structural Investigation : The synthesis of derivatives like O-benzenesulfonylated pyrimidines from 2-amino-6-methylpyrimidin-4-ol has been reported. Single-crystal analysis and quantum chemical studies were conducted to understand the intermolecular stabilization and nonlinear optical (NLO) properties of these compounds (Ali et al., 2020).
Chemical Reactions and Applications
Synthesis of Derivatives : The synthesis of various 2-sulfanyl- and 2-aminopyrimidines has been reported, highlighting the versatility of the base compound in generating a range of derivatives for different applications. This includes the reaction of 2-methylsulfanylpyrimidines with various amines (Grigoryan et al., 2012).
Antimicrobial Activity : The antimicrobial activity of certain pyrimidine derivatives, synthesized from 2-amino-4-hydroxy/chloro-6-methylpyrimidine, has been studied, indicating potential applications in the development of new antimicrobial agents (Kartik et al., 2014).
Synthesis and Biological Evaluation : Novel 5-hydroxymethylpyrimidines, varying in the 4-position with benzylsulfanyl groups, have been synthesized and evaluated for their cytotoxic properties against various cell lines. This study highlights the potential of these derivatives in drug research (Stolarczyk et al., 2021).
Theoretical and Computational Studies
Theoretical Studies of O-Benzenesulfonylated Pyrimidines : A theoretical study was conducted on O-Benzenesulfonylated Pyrimidines synthesized from 2-amino-6-methylpyrimidin-4-ol. This study included DFT-based analysis of vibrations and intracharge transfer, indicating promising NLO properties (Ali et al., 2020).
O-4-Acetylamino-benzenesulfonylated Pyrimidine Derivatives Study : Further theoretical analysis was conducted on O-4-acetylamino-benzenesulfonylated pyrimidine derivatives, providing insights into their molecular stability, charge transfer phenomena, and chemical reactivities (Khalid et al., 2021).
properties
IUPAC Name |
2-benzylsulfanyl-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-7-11(15)14-12(13-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCWZWYJJJGSBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352587 | |
Record name | 2-(benzylsulfanyl)-6-methylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641233 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Benzylsulfanyl)-6-methylpyrimidin-4-ol | |
CAS RN |
3019-17-8 | |
Record name | 2-(benzylsulfanyl)-6-methylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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